AM2201-d5

Analytical Chemistry Mass Spectrometry Forensic Toxicology

AM2201-d5 is a stable isotope-labeled (deuterated) analog of the synthetic cannabinoid AM2201, which acts as a potent, nonselective full agonist at cannabinoid receptors with Ki values of 1.0 nM for CB1 and 2.6 nM for CB2. AM2201-d5 (CAS 2748464-24-4) is formulated with five deuterium atoms at the 2,4,5,6,7 positions of the indole ring, resulting in a monoisotopic mass of 364.199926 g/mol.

Molecular Formula C24H17D5FNO
Molecular Weight 364.5
Cat. No. B1153943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM2201-d5
Synonyms[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone
Molecular FormulaC24H17D5FNO
Molecular Weight364.5
Structural Identifiers
SMILESO=C(C1=C(C=CC=C2)C2=CC=C1)C3=C([2H])N(CCCCCF)C4=C([2H])C([2H])=C([2H])C([2H])=C43
InChIInChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2/i4D,5D,12D,14D,17D
InChIKeyALQFAGFPQCBPED-QWWVLHFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AM2201-d5 as a Deuterated Internal Standard for AM2201 Quantification by GC- or LC-MS


AM2201-d5 is a stable isotope-labeled (deuterated) analog of the synthetic cannabinoid AM2201, which acts as a potent, nonselective full agonist at cannabinoid receptors with Ki values of 1.0 nM for CB1 and 2.6 nM for CB2 . AM2201-d5 (CAS 2748464-24-4) is formulated with five deuterium atoms at the 2,4,5,6,7 positions of the indole ring, resulting in a monoisotopic mass of 364.199926 g/mol . The compound is supplied as a solution in methanol (1 mg/mL or 5 mg/mL) with certified purity ≥99% for deuterated forms (d1-d5) and is intended exclusively as an internal standard for the quantification of AM2201 by GC- or LC-MS in forensic toxicology, clinical research, and pharmacokinetic studies .

Why Generic Substitution Fails: The Analytical Necessity of AM2201-d5 Over Unlabeled AM2201


Generic substitution of a deuterated internal standard with its unlabeled counterpart, or with a structurally distinct analog, fundamentally compromises analytical validity. Unlabeled AM2201 cannot serve as an internal standard for itself due to chromatographic co-elution and mass spectral overlap, precluding the correction of matrix effects, ionization suppression, and recovery losses inherent to LC-MS/MS and GC-MS workflows . While alternative deuterated synthetic cannabinoid standards (e.g., JWH-018-d9, MAM2201-d5) are commercially available, their distinct molecular structures preclude their use as authentic internal standards for AM2201 quantification, as they may exhibit differential extraction efficiencies and ionization responses, introducing systematic bias [1]. AM2201-d5 provides exact mass matching (+5 Da) and near-identical physicochemical properties, ensuring co-elution and equivalent response factors, which are non-negotiable prerequisites for accurate, matrix-matched calibration and regulatory-compliant method validation .

Product-Specific Quantitative Evidence for AM2201-d5: Differentiation Data


Deuterium Incorporation Purity and Mass Shift Differentiation from Unlabeled AM2201

AM2201-d5 is certified with a chemical purity ≥99% for its deuterated forms (d1-d5), and the five deuterium atoms are specifically positioned at the 2,4,5,6,7 positions of the indole ring, providing a consistent nominal mass shift of +5 Da relative to unlabeled AM2201 . In contrast, unlabeled AM2201 (Item No. 10707) has a monoisotopic mass of 359.18 g/mol and, if used as an internal standard, would produce identical m/z values to the analyte, causing ion suppression and quantification errors without isotopic separation .

Analytical Chemistry Mass Spectrometry Forensic Toxicology

Regulatory Status Differentiation: DEA Exempt Preparation Option

AM2201-d5 is available in two distinct regulatory formulations: a Schedule I controlled substance (Item No. 10706) and a DEA Exempt Preparation (Item No. 22870) that does not require a DEA Controlled Substance registration or DEA Form 222 for procurement . In contrast, unlabeled AM2201 (Item No. 10707) is exclusively regulated as a Schedule I compound, mandating full DEA licensure . This bifurcated offering is unique among deuterated synthetic cannabinoid internal standards; for example, JWH-018-d9 is only available as a Schedule I substance .

Regulatory Compliance Forensic Toxicology Controlled Substances

Method Validation Specificity: Distinguishing AM2201 from JWH-018 in Urine Analysis

A comparative study of urinary metabolites in subjects with suspected AM2201 or JWH-018 abuse demonstrated that the presence of 6-indole hydroxylated metabolites of each drug and the N-4-hydroxy metabolite of AM2201 provides decisive differentiation in metabolic patterns [1]. Specifically, the concentration ratio of the N-(5-hydroxypentyl) metabolite to the N-(4-hydroxypentyl) metabolite of JWH-018 can be used as a criterion to discriminate between AM2201 and JWH-018 intake [1]. Without the use of AM2201-d5 as an internal standard, accurate quantification of these low-abundance metabolites (≤0.17 μg/L for AM2201 N-(4-hydroxypentyl) in rat plasma [2]) would be confounded by matrix effects, leading to false-negative or false-positive results in forensic casework.

Forensic Toxicology Metabolite Profiling Clinical Chemistry

Spectral Library Integration and Batch-Specific QC Documentation

AM2201-d5 (Item No. 10706) is included in the Cayman Spectral Library, a free, searchable GC-MS database containing 70 eV EI mass spectral data for over 2,000 forensic drug standards, enabling automated spectral matching and compound confirmation . Each batch of AM2201-d5 is supplied with a downloadable Certificate of Analysis (CoA) that documents batch-specific purity, isotopic enrichment, and formulation data, a level of transparency not uniformly provided by alternative vendors . Unlabeled AM2201 and many non-Cayman deuterated standards lack this integrated spectral library support, requiring manual spectral interpretation and increasing the risk of misidentification.

Analytical Method Validation GC-MS Spectral Matching Quality Assurance

Stability and Storage Optimization for Long-Term Method Reproducibility

AM2201-d5 is supplied as a solution in methanol (1 mg/mL or 5 mg/mL) and is recommended for storage at -20°C, with shipping on wet ice to maintain integrity . In contrast, some alternative deuterated internal standards for synthetic cannabinoids are supplied in acetonitrile or require storage at -80°C, which can lead to solvent evaporation and concentration shifts over time . The methanol formulation of AM2201-d5 minimizes solvent expansion upon freezing and reduces the risk of vial rupture during freeze-thaw cycles, a practical advantage for high-throughput laboratories.

Reference Standard Stability Long-Term Storage Method Validation

Pharmacological Potency Contextualization: Justifying the Need for Precise Quantification

AM2201 binds to CB1 and CB2 receptors with Ki values of 1.0 nM and 2.6 nM, respectively, making it approximately 30-40 times more potent than Δ9-tetrahydrocannabinol (THC) . This high potency necessitates precise, low-level quantification in biological matrices to avoid toxicological misinterpretation. For comparison, JWH-018, a structurally related synthetic cannabinoid, exhibits slightly lower affinity (Ki = 9.0 nM for CB1) but is also highly potent [1]. The narrow therapeutic index and high potency of AM2201 underscore the requirement for a matched deuterated internal standard to achieve the sub-ng/mL detection limits required in forensic and clinical casework, as demonstrated by the LOD of 1 ng/mL for AM2201 in equine urine [2].

Pharmacology Toxicology Risk Assessment

Optimal Research and Industrial Application Scenarios for AM2201-d5


Forensic Toxicology: Quantification of AM2201 in Postmortem Blood and Urine

AM2201-d5 serves as the essential internal standard for LC-MS/MS methods quantifying AM2201 and its metabolites in forensic casework. The compound's ≥99% isotopic purity and +5 Da mass shift enable accurate compensation for matrix effects in complex biological samples, as demonstrated in studies achieving LODs of 1 ng/mL for AM2201 in equine urine [1]. The DEA exempt preparation (Item No. 22870) facilitates procurement for non-licensed forensic laboratories, while the standard Schedule I version (Item No. 10706) supports fully licensed facilities .

Clinical Research and Pharmacokinetic Studies: Plasma Concentration Monitoring

In pharmacokinetic studies of AM2201, such as those conducted in male Sprague-Dawley rats, AM2201-d5 is indispensable for accurately measuring plasma concentrations of the parent drug and its metabolites (e.g., AM2201 N-(4-hydroxypentyl) at ≤0.17 μg/L) [2]. The methanol-based formulation and -20°C storage simplify integration into automated sample preparation workflows, while batch-specific CoAs ensure data integrity for regulatory submissions .

Method Development and Validation for Regulatory Compliance

Laboratories developing validated analytical methods for AM2201 quantification under ISO 17025 or GLP guidelines require a certified, high-purity internal standard. AM2201-d5 provides the necessary traceability, with downloadable batch-specific Certificates of Analysis and inclusion in the Cayman Spectral Library for automated GC-MS confirmation . This level of documentation and spectral support is critical for demonstrating method accuracy, precision, and selectivity to regulatory bodies [3].

Metabolite Identification and Structural Elucidation Studies

The specific deuterium labeling pattern of AM2201-d5 (2,4,5,6,7 positions) facilitates mechanistic studies of AM2201 metabolism, such as the investigation of CYP1A2-mediated defluorination pathways using d2-AM2201 as a model . While d5 labeling is primarily intended for quantification, its use in stable isotope tracing experiments can provide insights into metabolic stability and the formation of hydroxylated metabolites that retain CB1 receptor activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM2201-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.